molecular formula C9H17N2O5P B14713587 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine CAS No. 20926-55-0

1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine

Katalognummer: B14713587
CAS-Nummer: 20926-55-0
Molekulargewicht: 264.22 g/mol
InChI-Schlüssel: REJUZDSTUNNRAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine is a chemical compound with the molecular formula C9H17N2O5P It is characterized by the presence of a piperidine ring attached to a dioxaphosphinan group, which includes a nitro and a methyl substituent

Vorbereitungsmethoden

The synthesis of 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require anhydrous solvents and the use of catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and the reagents used .

Wissenschaftliche Forschungsanwendungen

1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)piperidine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

20926-55-0

Molekularformel

C9H17N2O5P

Molekulargewicht

264.22 g/mol

IUPAC-Name

5-methyl-5-nitro-2-piperidin-1-yl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C9H17N2O5P/c1-9(11(12)13)7-15-17(14,16-8-9)10-5-3-2-4-6-10/h2-8H2,1H3

InChI-Schlüssel

REJUZDSTUNNRAN-UHFFFAOYSA-N

Kanonische SMILES

CC1(COP(=O)(OC1)N2CCCCC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.